
2-Methyl-6-oxo-4-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-4-オキソ-6-(ピペリジン-1-イル)-1H-ピリミジン-5-カルボニトリルは、ピペリジン基で置換されたピリミジン環を特徴とする複素環式化合物です。
準備方法
合成経路および反応条件
2-メチル-4-オキソ-6-(ピペリジン-1-イル)-1H-ピリミジン-5-カルボニトリルの合成は、通常、ピリミジン誘導体とピペリジン誘導体の縮合を伴います。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下で、2-メチル-4-オキソ-6-クロロピリミジンをピペリジンと反応させることです。この反応は、通常、ジメチルホルムアミド(DMF)などの有機溶媒中で、置換反応を促進するために高温で行われます。
工業的製造方法
この化合物の工業的製造方法は、同様の合成経路を使用しますが、より大規模に行われます。連続フロー反応器と自動合成装置の使用は、製造プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製工程が採用され、高純度の化合物が得られます。
化学反応解析
反応の種類
2-メチル-4-オキソ-6-(ピペリジン-1-イル)-1H-ピリミジン-5-カルボニトリルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を変更するために酸化することができます。
還元: 還元反応は、カルボニル基をアルコールまたは他の還元された形態に変換するために使用できます。
置換: 適切な条件下では、ピペリジン基を他の求核剤で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が通常使用されます。
置換: アミンやチオールなどの求核剤は、多くの場合、塩基の存在下で置換反応で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸誘導体が生成される可能性があり、一方、還元によりアルコールが生成される可能性があります。
科学研究への応用
2-メチル-4-オキソ-6-(ピペリジン-1-イル)-1H-ピリミジン-5-カルボニトリルは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害および受容体結合の研究に使用できます。
産業: この化合物は、農薬やその他の工業用化学物質の製造に使用できます。
化学反応の分析
Types of Reactions
2-methyl-4-oxo-6-(piperidin-1-yl)-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
2-methyl-4-oxo-6-(piperidin-1-yl)-1H-pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
2-メチル-4-オキソ-6-(ピペリジン-1-イル)-1H-ピリミジン-5-カルボニトリルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ピペリジン基は、化合物の標的への結合親和性を高めることができ、一方、ピリミジン環は水素結合やその他の相互作用に関与できます。これらの相互作用は、標的の活性を調節し、所望の生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
パリペリドン: 抗精神病薬として使用される類似の化合物。
リスペリドン: 類似の構造を持つ別の抗精神病薬。
ピリミジン誘導体: さまざまな置換基を持つさまざまなピリミジン誘導体。
独自性
2-メチル-4-オキソ-6-(ピペリジン-1-イル)-1H-ピリミジン-5-カルボニトリルは、その特定の置換パターンによってユニークであり、他の類似の化合物と比較して異なる生物学的活性と化学反応性を付与することができます。ピペリジン基の存在は、その薬物動態的特性を強化し、医薬品開発において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Paliperidone: A similar compound used as an antipsychotic medication.
Risperidone: Another antipsychotic with a similar structure.
Pyrimidine Derivatives: Various pyrimidine derivatives with different substituents.
Uniqueness
2-methyl-4-oxo-6-(piperidin-1-yl)-1H-pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the piperidine group can enhance its pharmacokinetic properties, making it a valuable compound in drug development.
特性
分子式 |
C11H14N4O |
|---|---|
分子量 |
218.26 g/mol |
IUPAC名 |
2-methyl-6-oxo-4-piperidin-1-yl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H14N4O/c1-8-13-10(9(7-12)11(16)14-8)15-5-3-2-4-6-15/h2-6H2,1H3,(H,13,14,16) |
InChIキー |
UJCYGXORLKQNRS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C(=O)N1)C#N)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


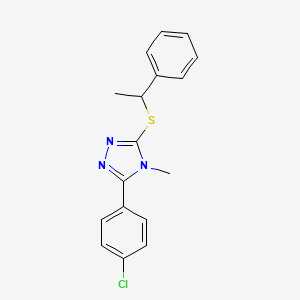
![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509248.png)
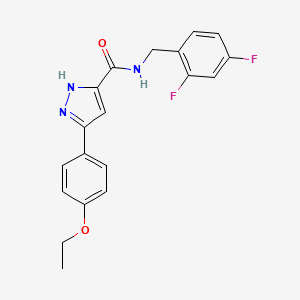
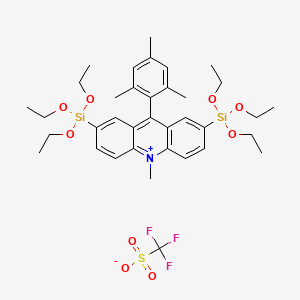
![1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12509261.png)
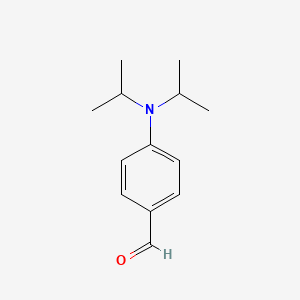
![1-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509291.png)

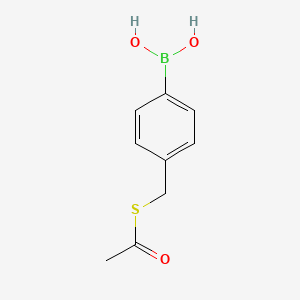
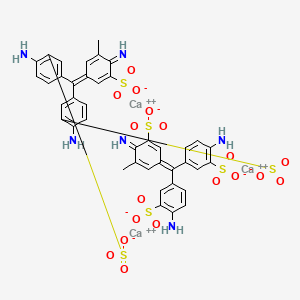

![(+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12509318.png)
![1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B12509321.png)

